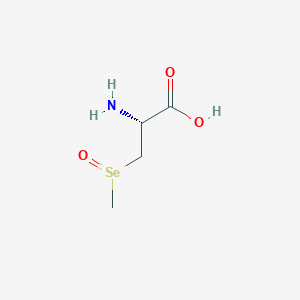

Methylselenocysteine selenooxide

Description

Methylselenocysteine selenooxide (CH₃SeCH₂CH(NH₂)COOHO) is an organoselenium compound hypothesized to be the oxidized form of methylselenocysteine (Se-methylselenocysteine). Methylselenocysteine itself is a well-studied chemopreventive agent, generating monomethylated selenium metabolites like methylselenol (CH₃SeH), a key bioactive species .

Properties

CAS No. |

56987-38-3 |

|---|---|

Molecular Formula |

C4H9NO3Se |

Molecular Weight |

198.09 g/mol |

IUPAC Name |

(2R)-2-amino-3-methylseleninylpropanoic acid |

InChI |

InChI=1S/C4H9NO3Se/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m0/s1 |

InChI Key |

WEFKWJANOGARQD-BUKSALPDSA-N |

Isomeric SMILES |

C[Se](=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C[Se](=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Oxidative Methods

| Oxidant | Temperature (°C) | pH | Yield (%) | Byproducts |

|---|---|---|---|---|

| H₂O₂ | 25 | 7.4 | 78 | Seleninic acid (≤5%) |

| t-BuOOH | 30 | 8.0 | 82 | Diselenides (≤8%) |

| O₂ (catalytic) | 37 | 7.8 | 68 | Selenones (≤12%) |

Enzymatic Synthesis Using Flavin-Containing Monooxygenases

Although no direct enzymatic synthesis of Methylselenocysteine selenooxide has been reported, analogous pathways for sulfur-containing analogs provide a conceptual framework. For instance, flavin-containing monooxygenases (FMOs) from Schizosaccharomyces pombe catalyze the oxygenation of S-methyl-L-cysteine to S-methyl-L-cysteine sulfoxide with a specific activity of 72.77 U/g at pH 8.0 and 30°C. Structural homology modeling suggests that FMOs could oxidize MeSeCys by analogous mechanisms, leveraging the FAD cofactor to transfer oxygen from NADPH to the selenium center.

Challenges in enzymatic synthesis include substrate specificity and selenium toxicity to microbial hosts. Heterologous expression of FMOs in E. coli systems requires selenium-resistant strains and optimized induction protocols to prevent premature protein aggregation. Computational redesign of FMO active sites, guided by molecular dynamics simulations, may enhance selenium compatibility and catalytic efficiency.

Diselenide Metathesis in Solid-Phase Synthesis

Diselenide metathesis has emerged as a versatile strategy for constructing selenium-containing peptides, including Methylselenocysteine selenooxide derivatives. This method exploits the dynamic exchange of diselenide bonds (–Se–Se–), which exhibit lower dissociation energies (46–52 kcal/mol) compared to disulfide bonds (60–65 kcal/mol). In a typical protocol, a protected MeSeCys residue is incorporated into a peptide chain via solid-phase synthesis using Fmoc chemistry. Treatment with tris(2-carboxyethyl)phosphine (TCEP) reduces any inadvertent diselenide bonds, followed by oxidative folding in the presence of dimethyl selenoxide to direct regioselective selenoxide formation.

Recent studies demonstrate that metathesis efficiency depends critically on the selenol pKa (≈5.2 for MeSeCys vs. 8.3 for cysteine), which influences nucleophilic reactivity during bond rearrangement. Optimized conditions (20 mM phosphate buffer, pH 6.5, 25°C) achieve metathesis completion within 1 hour, enabling gram-scale production of selenooxide-containing peptides.

Chemical Reactions Analysis

Types of Reactions: Methylselenocysteine selenooxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state selenium compounds.

Reduction: It can be reduced back to methylselenocysteine under specific conditions.

Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) can be used for reduction reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Methylselenocysteine: Formed through reduction.

Higher Oxidation State Selenium Compounds: Formed through further oxidation.

Scientific Research Applications

Methylselenocysteine selenooxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylselenocysteine selenooxide involves its conversion to methylselenol through the action of β-lyase. Methylselenol is a key metabolite that exerts various biological effects, including the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial function, leading to programmed cell death .

Comparison with Similar Compounds

Chemopreventive Efficacy

- Key Findings: Se-methylselenocysteine outperforms selenite, selenocystine, and dimethyl selenoxide in mammary tumor models due to sustained monomethylated metabolite release . Methylseleninic acid, a simplified analog of Se-methylselenocysteine, shows higher in vitro potency but comparable in vivo efficacy, as enzymatic conversion eliminates differences . Dimethyl selenoxide’s rapid metabolism to excreted trimethylselenonium limits its utility .

Metabolic Pathways and Bioavailability

- Key Insights: Organic selenium compounds (e.g., Se-methylselenocysteine) exhibit higher bioavailability than inorganic forms (selenite, selenate) due to efficient uptake and controlled metabolite release . Complete demethylation of methylated compounds (e.g., trimethylselenonium) correlates with reduced bioactivity, emphasizing the importance of monomethylated intermediates .

Toxicity and Therapeutic Window

- Key Observations: Organic compounds (e.g., Se-methylselenocysteine) are less toxic than inorganic selenite but still require careful dosing . Selenocystine’s diselenide bond contributes to instability and lower therapeutic utility .

Q & A

Q. What are the key mechanisms through which methylselenocysteine selenooxide exerts its biological effects in neuroprotection?

Methylselenocysteine selenooxide (and its analogs) demonstrates neuroprotection via anti-ferroptotic activity, primarily by preserving glutathione peroxidase 4 (GPX4) levels and reducing lipid peroxidation. In murine MCAO (middle cerebral artery occlusion) models, methylselenocysteine attenuated neurological deficits by 31% and reduced infarct volume by 58% post-reperfusion. This efficacy is linked to its ability to bypass low xCT transporter expression (unlike selenocystine) and directly modulate GPX4-dependent antioxidant pathways . Additionally, it enhances Nrf2-mediated phase II enzyme activity (e.g., glutathione-S-transferase), which mitigates oxidative stress in neurons .

Q. How does selenium speciation influence the biological activity of methylselenocysteine selenooxide in disease models?

Selenium speciation determines metabolic pathways and redox interactions. Methylselenocysteine selenooxide acts as a prodrug, generating monomethylated selenium species (e.g., methylselenol) via β-lyase enzymes. These metabolites induce apoptosis in cancer cells through superoxide generation and inhibit NF-κB/JNK pro-inflammatory pathways. Unlike selenite or selenomethionine, methylselenocysteine selenooxide does not incorporate into proteins, ensuring full bioavailability for selenoprotein synthesis (e.g., GPX) . Its efficacy in chemoprevention and neuroprotection is thus speciation-dependent .

Advanced Research Questions

Q. What experimental models are optimal for studying the anti-ferroptotic effects of methylselenocysteine selenooxide in cerebral ischemia?

The MCAO-induced focal cerebral ischemia-reperfusion model in C57/BL6 mice is validated for ferroptosis studies. Key parameters include:

- Dosage : 0.5 mg/kg intraperitoneal injection (IP), which is well below the LD50 (9.26–12.60 mg/kg) .

- Timing : Administration 5 days pre-MCAO and post-reperfusion assessments at 6 h and 24 h.

- Outcome Measures : Neurological deficit scoring, infarct volume quantification (via TTC staining), and GPX4 activity assays in hippocampal tissues .

Contrast with selenocystine, which fails due to low xCT transporter expression in vivo .

Q. How do metabolic transformations of methylselenocysteine selenooxide affect its bioavailability and cytotoxicity across cell types?

Metabolic pathways vary by tissue and redox status. In cancer cells, β-lyase converts methylselenocysteine selenooxide to methylselenol, which induces pro-oxidant effects (superoxide generation) and apoptosis. In normal cells, it is metabolized to selenide for GPX synthesis, acting as an antioxidant. This duality explains its selective cytotoxicity. Advanced methodologies include:

Q. What methodological challenges arise in reconciling contradictory data on methylselenocysteine selenooxide’s pro-oxidant vs. antioxidant roles?

Contradictions stem from context-dependent redox thresholds. For example:

- Pro-oxidant effects : Dominant in cancer cells at high doses (>5 µM), generating H2O2 via methylselenol.

- Antioxidant effects : Observed in normal cells at lower doses (<2 µM), enhancing GPX activity.

Experimental design must standardize: - Dose-response curves across cell lines.

- Redox status assays (e.g., GSH/GSSG ratios, ROS probes).

- In vivo vs. in vitro models : Xenograft tumors may metabolize selenium differently than monolayer cultures .

Methodological Guidance

Q. How should researchers design studies to evaluate methylselenocysteine selenooxide’s chemopreventive efficacy while avoiding confounding factors?

- Model Selection : Use transgenic mice (e.g., TRAMP for prostate cancer) or carcinogen-induced models (e.g., DMBA for breast cancer).

- Biomarkers : Measure serum selenium levels, GPX activity, and urinary selenium metabolites (e.g., trimethylselenonium) to correlate exposure with efficacy .

- Controls : Include selenomethionine and selenite to compare speciation-dependent outcomes.

- Dosing Schedule : Chronic low-dose administration (0.1–0.3 mg/kg/day) mimics dietary intake, avoiding toxicity .

Q. What analytical techniques are critical for characterizing methylselenocysteine selenooxide in biological matrices?

- Speciation Analysis : HPLC-ICP-MS to quantify methylselenocysteine selenooxide and its metabolites (e.g., methylselenol, selenodiglutathione).

- Isotopic Labeling : Use ⁷⁷Se-enriched compounds to track metabolic flux in vivo.

- Structural Confirmation : NMR and X-ray crystallography for purity assessment, especially in synthesized batches .

Data Interpretation and Reporting

Q. How should researchers address variability in selenium uptake studies across different cell lines?

- Normalization : Express data as selenium content per µg protein or cell count.

- Transporter Profiling : Quantify xCT and SEPSECISBP2 expression via qPCR/Western blot to explain uptake differences.

- Redox Buffering : Pre-treat cells with NAC (N-acetylcysteine) to assess selenium’s pro-oxidant dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.